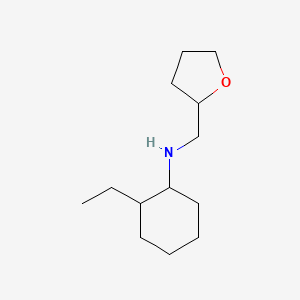
2-ethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 2-ethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine involve several steps. Typically, the preparation starts with the cyclohexanone derivative, which undergoes a series of reactions including alkylation and amination to introduce the ethyl and oxolan-2-ylmethyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Ethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-ethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Ethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
- 2-methyl-N-[1-(oxolan-2-yl)ethyl]cyclohexan-1-amine
- 4-ethyl-N-{[(2R)-oxolan-2-yl]methyl}cyclohexan-1-amine hydrochloride
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
2-ethyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h11-14H,2-10H2,1H3 |
InChI Key |
SIXBBKJKOMPOES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methylcyclobutyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13260240.png)
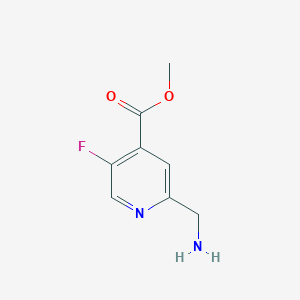
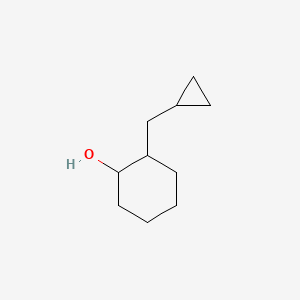

![N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13260278.png)


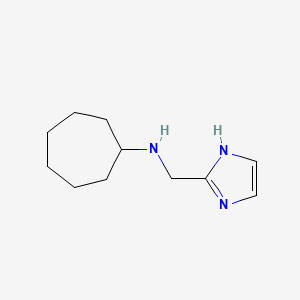
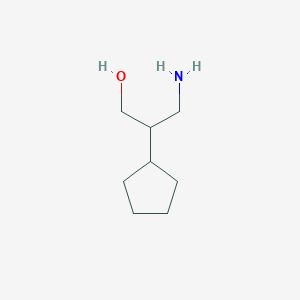
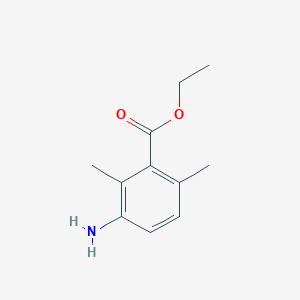
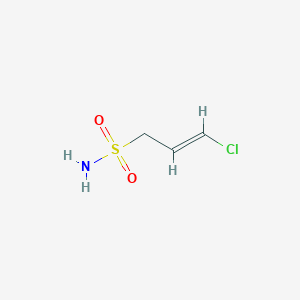
![N-[3-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B13260309.png)

![(3-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13260318.png)
